

Unveiling the Photophysical Profile of Pyrromethene 597: A Technical Guide

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Compound of Interest						
Compound Name:	Pyrromethene 597					
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Pyrromethene 597 (PM597) is a highly efficient laser dye belonging to the dipyrromethene-BF₂ (BODIPY) class of fluorophores. Renowned for its performance in the orange-red region of the visible spectrum, PM597 exhibits a compelling set of photophysical properties that make it a valuable tool in diverse scientific applications, including laser systems, fluorescence imaging, and sensing. This guide provides an in-depth analysis of its core photophysical characteristics, detailed experimental protocols for their measurement, and visual representations of the underlying processes.

Core Photophysical Properties

The photophysical behavior of **Pyrromethene 597** is intrinsically linked to its molecular structure, which features a pentamethyl-substituted chromophore with bulky tert-butyl groups at the 2 and 6 positions.[1][2] These tert-butyl groups induce steric hindrance, leading to a loss of planarity in the excited state.[1][3][4] This structural change has a significant impact on its spectral properties, resulting in a notable Stokes shift and influencing its quantum yield and lifetime.[1][3]

Data Summary

The following tables summarize the key photophysical parameters for **Pyrromethene 597** in various organic solvents. These properties, particularly the fluorescence quantum yield and lifetime, are sensitive to the solvent environment.[1][2][3]



Table 1: Absorption and Emission Properties of Pyrromethene 597 in Various Solvents.

Solvent	Absorption Max (λ_abs) (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Emission Max (λ_em) (nm)	Stokes Shift (cm ⁻¹)
Ethanol	525	68,000[5]	557[5]	~1140
Methanol	523	-	-	-
p-Dioxane	526	-	-	-
Isooctane	~525	~80,000[6]	~565[6]	~1400
Acetone	-	-	-	-
2,2,2- Trifluoroethanol	-	-	-	-

Data compiled from multiple sources. Stokes shift calculated from available λ _abs and λ _em data.

Table 2: Fluorescence Quantum Yield and Lifetime of Pyrromethene 597.

Solvent	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ_f) (ns)	Radiative Rate (k_r) (10 ⁸ s ⁻¹)	Non-radiative Rate (k_nr) (10 ⁸ s ⁻¹)
Ethanol	0.77[5][7]	-	-	-
Methanol	0.48[6]	-	-	-
Apolar Solvents (general)	~0.40[1][6]	~4.2[1][6]	~0.95	~1.43
Polar Media (general)	Higher than in apolar media[1]	-	-	-
Ethyl Acetate	0.43[8]	-	-	-



Radiative and non-radiative decay rates are calculated using the formulas: $k_r = \Phi_f / \tau_f$ and $k_n = (1 - \Phi_f) / \tau_f$.

Visualizing Photophysical Processes and Workflows

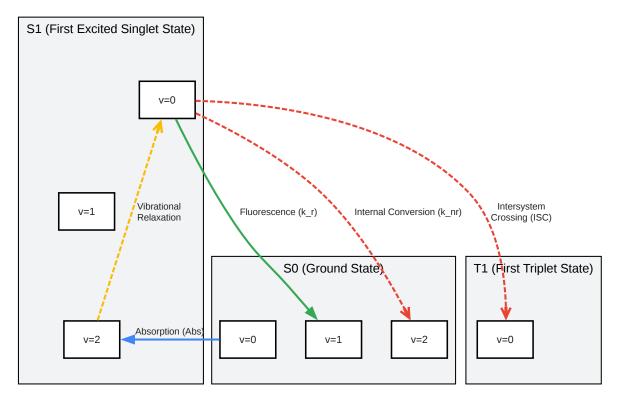
Understanding the transitions between electronic states and the experimental procedures for characterizing them is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Jablonski Diagram for Pyrromethene 597

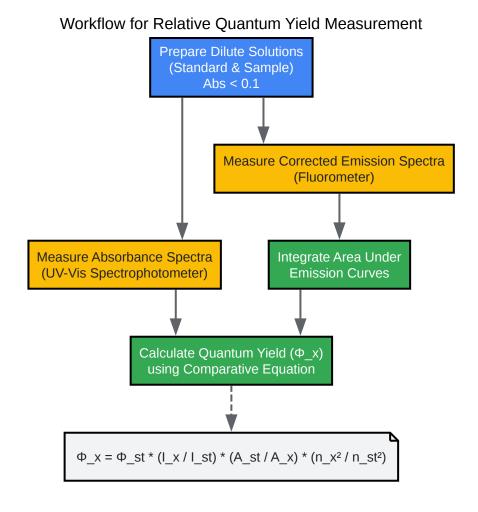
A Jablonski diagram provides a visual representation of the electronic and vibrational energy levels of a molecule and the transitions that can occur between them upon excitation.



Jablonski Diagram for a Fluorophore







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